

Technical Support Center: ABBV-CLS-7262 (Fosigotifator)

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Compound of Interest

Compound Name: ABBV-CLS-7262

Cat. No.: B15136085

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This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the statistical analysis of data from studies on **ABBV-CLS-7262** (fosigotifator). The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimental work with this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for **ABBV-CLS-7262**?

A1: **ABBV-CLS-7262**, also known as fosigotifator, is a small molecule activator of the eukaryotic initiation factor 2B (eIF2B).[1][2] Under cellular stress conditions, the Integrated Stress Response (ISR) is activated, leading to a reduction in global protein synthesis. **ABBV-CLS-7262** works by enhancing the activity of eIF2B, a key regulator of the ISR, thereby restoring normal protein production in stressed nerve cells.[3][4] This mechanism is believed to have therapeutic potential in neurodegenerative diseases like Amyotrophic Lateral Sclerosis (ALS) by mitigating the effects of chronic ISR activation.[1][3]

Q2: Did **ABBV-CLS-7262** meet its primary endpoint in the HEALEY ALS Platform Trial?

A2: No, the Regimen F study of the HEALEY ALS Platform Trial, which evaluated fosigotifator in adults with ALS, did not meet its primary endpoint. The primary endpoint was a combined analysis of disease progression, function, and mortality.[5]

Q3: Were there any statistically significant findings from the HEALEY ALS Platform Trial?

A3: Yes, while the primary endpoint was not met, a pre-specified analysis of an exploratory high dose of fosigotifator showed a potential positive effect on muscle strength.[6] Specifically, there was a slower deterioration in both upper and lower extremity muscle strength in the high-dose treatment group compared to the placebo group.[6]

Q4: What were the specific p-values associated with the muscle strength findings?

A4: In the exploratory high-dose group, the decline in upper extremity muscle strength was 32% slower than the shared concurrent placebo cohort (nominal $p=0.014$) and 37% slower than the regimen-only placebo group (nominal $p=0.007$). The decline in lower extremity muscle strength was 62% slower than the shared concurrent placebo cohort (nominal $p=0.037$) and the regimen-only placebo group (nominal $p=0.054$).[6]

Q5: What is the safety and tolerability profile of **ABBV-CLS-7262**?

A5: Based on the HEALEY ALS Platform Trial, fosigotifator was found to be safe and well-tolerated.[5] Treatment-emergent adverse events were similar among all treatment groups.[5] The most frequently observed adverse events possibly related to **ABBV-CLS-7262** in an ongoing study in people with ALS were nausea, itchiness, constipation, dizziness, and headache.[7]

Troubleshooting Guides

Issue: Difficulty in replicating muscle strength measurements.

- Recommendation: Ensure that the Hand-Held Dynamometry (HHD) protocol is followed precisely. In the HEALEY ALS Platform Trial, a specific set of muscle groups were tested. Adherence to standardized patient positioning, device placement, and consistent verbal encouragement is critical for reproducible results.

Issue: Inconsistent results in cellular assays measuring ISR pathway activation.

- Recommendation: The cellular context and the nature of the stressor are crucial variables. The effect of **ABBV-CLS-7262** as an eIF2B activator may vary depending on the cell type and the specific stress-inducing agent used. It is advisable to include appropriate positive and negative controls to validate the assay's sensitivity to ISR modulation.

Data Presentation

Table 1: Top-line Efficacy Results from the HEALEY ALS Platform Trial (Regimen F)

Endpoint	Treatment Group	Outcome
Primary Endpoint	Primary Dose	Did not meet
(Disease Progression, Function & Mortality)	Exploratory High Dose	Did not meet
Key Secondary Endpoint	Exploratory High Dose	Slower decline in upper extremity muscle strength (32% vs. shared placebo)
(Muscle Strength - HHD)	Exploratory High Dose	Slower decline in lower extremity muscle strength (62% vs. shared placebo)
Key Secondary Endpoint	Primary Dose	Not statistically different from placebo
(Respiratory Function - SVC)	Exploratory High Dose	Potential signal towards slowing respiratory functional decline

Experimental Protocols

Hand-Held Dynamometry (HHD) for Muscle Strength Measurement

This protocol provides a general guideline based on practices in ALS clinical trials. For specific parameters used in the HEALEY trial, referring to the official study protocol is recommended.

- Objective: To quantitatively measure isometric muscle strength.

- Equipment: A calibrated Hand-Held Dynamometer.
- Procedure:
 - Patient Positioning: The patient should be positioned comfortably and in a manner that isolates the muscle group being tested. Standardized positioning is crucial for consistency.
 - Device Placement: The dynamometer is placed on the limb segment distal to the joint being tested, perpendicular to the direction of movement.
 - Stabilization: The examiner or external straps should stabilize the proximal body part to prevent compensatory movements.
 - Instruction to Patient: The patient is instructed to build force gradually to a maximum over 2-3 seconds and hold the maximal contraction for 3-5 seconds.
 - Measurement: The examiner provides counter-pressure to "break" the patient's maximal contraction. The peak force is recorded.
 - Repetitions: Typically, 2-3 trials are performed for each muscle group, with a rest period in between. The average or the maximum value is used for analysis.

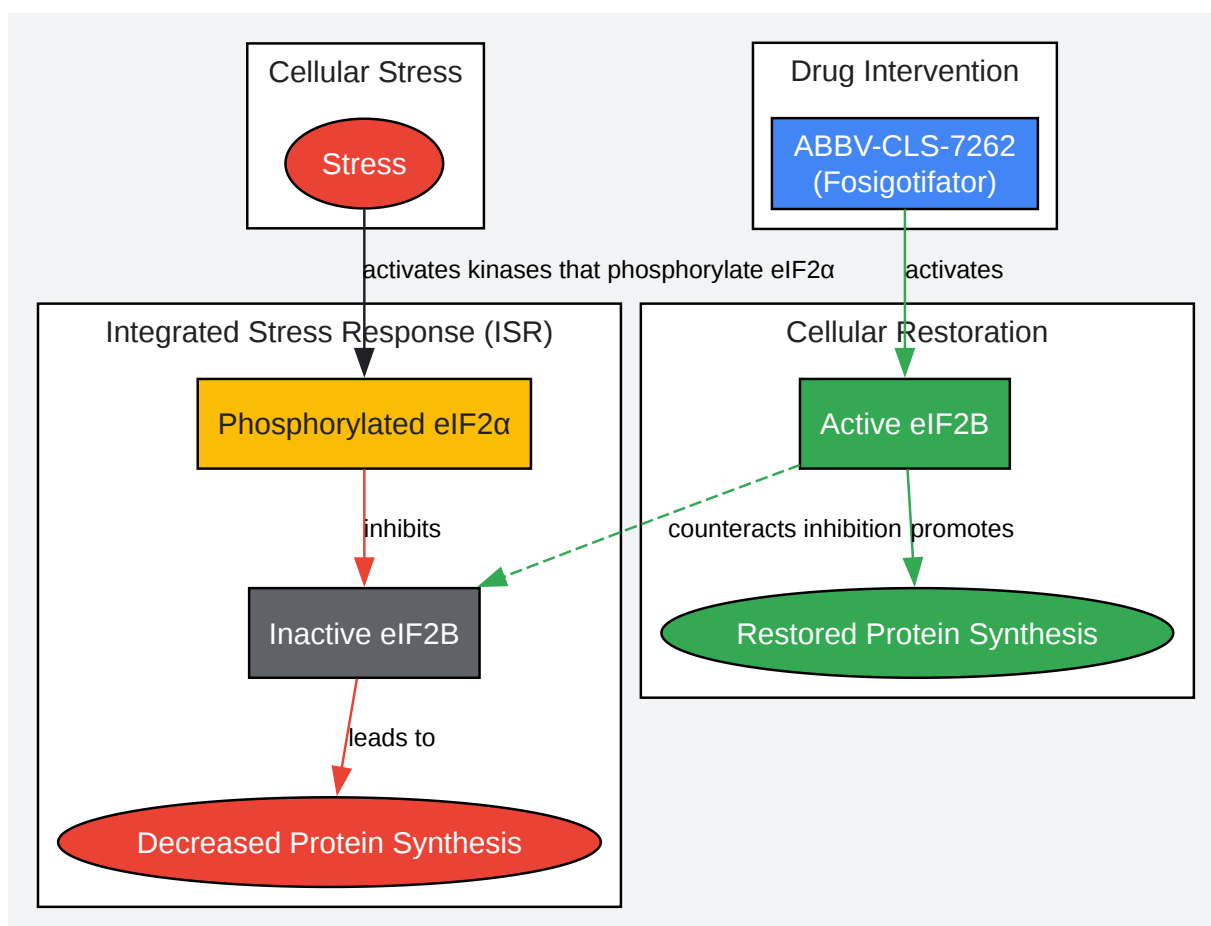
Slow Vital Capacity (SVC) for Respiratory Function Measurement

This protocol is a general guide. Specific equipment and software settings can influence results.

- Objective: To measure the volume of air a person can slowly exhale after a full inspiration.
- Equipment: Spirometer.
- Procedure:
 - Patient Position: The patient should be seated in an upright and comfortable position.
 - Nose Clip: A nose clip is applied to prevent air from escaping through the nostrils.

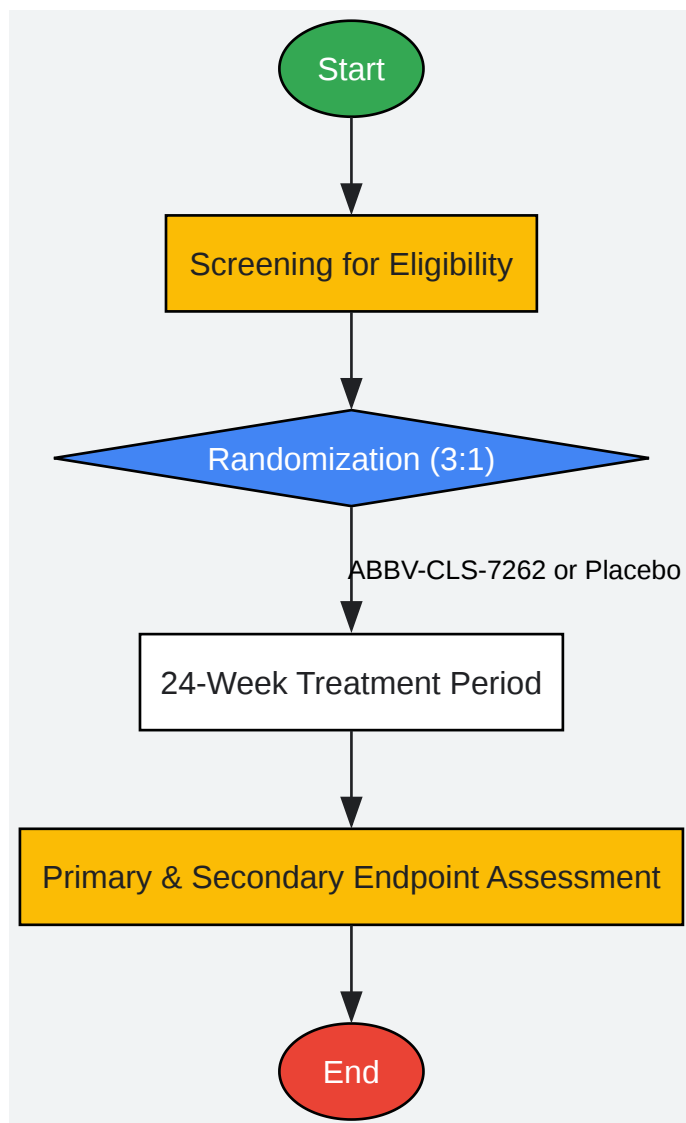
- Instruction to Patient: The patient is instructed to take a full, deep breath in and then to exhale slowly and completely into the spirometer until no more air can be expelled.
- Maneuver Duration: The exhalation should be smooth and last for at least 6 seconds.
- Repetitions: The maneuver is typically repeated at least three times to ensure reproducibility. The highest value is recorded.

Visualizations



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Caption: Mechanism of action of **ABBV-CLS-7262** in the Integrated Stress Response pathway.



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